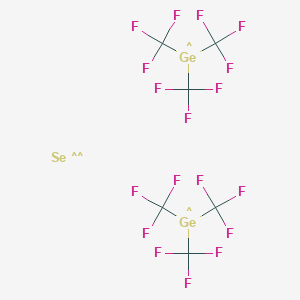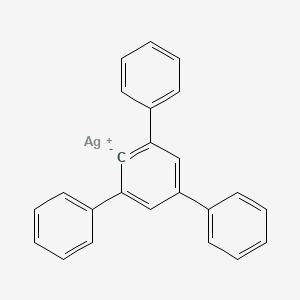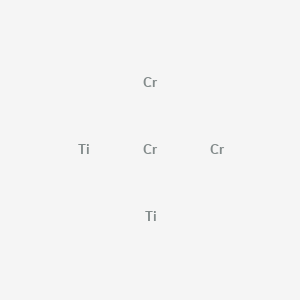![molecular formula C20H26OSn B14299213 Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane CAS No. 113365-20-1](/img/structure/B14299213.png)
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a complex organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane typically involves the reaction of trimethyltin chloride with a suitable organolithium or Grignard reagent derived from 3-methyl-2,2-diphenyloxetane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the organometallic intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form different organotin species.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, alkoxides, and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Aplicaciones Científicas De Investigación
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Organotin compounds, including this one, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds in treating various diseases.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its ability to modify the properties of these materials.
Mecanismo De Acción
The mechanism of action of Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane involves its interaction with molecular targets through the tin atom. The tin atom can form bonds with various biological molecules, affecting their function and activity. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyltin chloride
- Triphenyltin chloride
- Tributyltin oxide
Uniqueness
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane is unique due to the presence of the 3-methyl-2,2-diphenyloxetane moiety, which imparts distinct chemical and physical properties compared to other organotin compounds
Propiedades
Número CAS |
113365-20-1 |
|---|---|
Fórmula molecular |
C20H26OSn |
Peso molecular |
401.1 g/mol |
Nombre IUPAC |
trimethyl-[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane |
InChI |
InChI=1S/C17H17O.3CH3.Sn/c1-16(2)13-18-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;;/h3-12H,1,13H2,2H3;3*1H3; |
Clave InChI |
NHIAGDZQCUDAMU-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)C[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
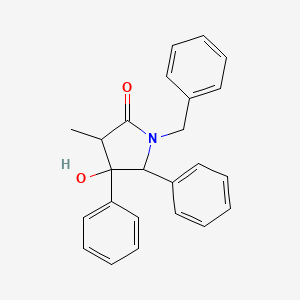
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)

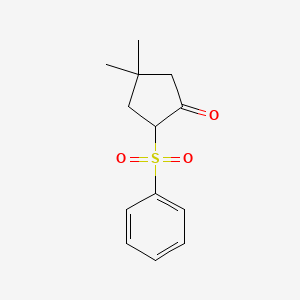
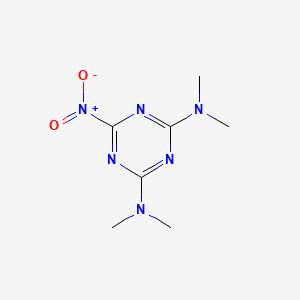
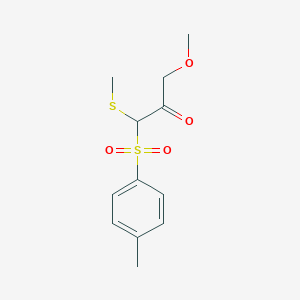


silane](/img/structure/B14299212.png)
